2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains bromine, fluorine, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzohydrazide with bromine and a suitable oxidizing agent to form the desired oxadiazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases such as potassium carbonate or sodium hydride.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of fluorine.
2-Bromo-5-(3-methylphenyl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of fluorine.
2-Bromo-5-(3-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with a nitro group instead of fluorine.
Uniqueness
2-Bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.
Properties
CAS No. |
1368422-36-9 |
---|---|
Molecular Formula |
C8H4BrFN2O |
Molecular Weight |
243.03 g/mol |
IUPAC Name |
2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H4BrFN2O/c9-8-12-11-7(13-8)5-2-1-3-6(10)4-5/h1-4H |
InChI Key |
DUPRNZQIQCVBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.